
9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Sulfonylbis(4,1-phénylène))bis(3,6-di-tert-butyl-9H-carbazole) est un composé organique complexe connu pour ses propriétés structurelles uniques et ses applications dans divers domaines scientifiques. Ce composé se caractérise par la présence d'un groupe sulfonyle reliant deux unités phénylène, chacune étant en outre connectée à une entité carbazole substituée par des groupes tert-butyle. Sa formule moléculaire est C52H56N2O2S, et il est souvent utilisé dans la science des matériaux avancée, en particulier dans le développement de dispositifs électroniques organiques.
Méthodes De Préparation
La synthèse du 9,9’-(Sulfonylbis(4,1-phénylène))bis(3,6-di-tert-butyl-9H-carbazole) implique généralement plusieurs étapes, en commençant par la préparation de composés intermédiaires. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l'intermédiaire Sulfonylbis(4,1-phénylène) : Cette étape implique la réaction de 4,4’-sulfonylbis(4,1-phénylène) avec des réactifs appropriés pour introduire le pont sulfonyle.
Attachement des unités Carbazole : L'intermédiaire est ensuite mis en réaction avec du 3,6-di-tert-butyl-9H-carbazole dans des conditions spécifiques pour former le composé final.
Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais elles sont optimisées pour une synthèse à grande échelle, garantissant un rendement et une pureté élevés. Ces méthodes incluent souvent l'utilisation de réacteurs automatisés et de mesures strictes de contrôle de la qualité pour maintenir la cohérence.
Analyse Des Réactions Chimiques
9,9’-(Sulfonylbis(4,1-phénylène))bis(3,6-di-tert-butyl-9H-carbazole) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants, entraînant la réduction de groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution, où certains substituants sont remplacés par d'autres dans des conditions appropriées.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
9,9’-(Sulfonylbis(4,1-phénylène))bis(3,6-di-tert-butyl-9H-carbazole) a une large gamme d'applications en recherche scientifique, notamment :
Science des matériaux : Le composé est utilisé dans le développement de matériaux avancés présentant des propriétés électroniques spécifiques.
Recherche biologique : Il peut être utilisé dans des études impliquant l'interaction de composés organiques avec des systèmes biologiques.
Applications industrielles : Les propriétés uniques du composé le rendent adapté à une utilisation dans divers procédés industriels, notamment la production de matériaux haute performance.
Mécanisme d'action
Le mécanisme d'action du 9,9’-(Sulfonylbis(4,1-phénylène))bis(3,6-di-tert-butyl-9H-carbazole) implique sa capacité à transporter des trous dans les dispositifs électroniques. Les groupes sulfonyle et carbazole jouent un rôle crucial dans la stabilisation des porteurs de charge, permettant un transport de charge efficace. Les groupes tert-butyle fournissent une gêne stérique, améliorant la stabilité thermique du composé et empêchant l'agrégation.
Mécanisme D'action
The mechanism of action of 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) involves its ability to transport holes in electronic devices. The sulfonyl and carbazole groups play a crucial role in stabilizing the charge carriers, allowing efficient charge transport. The tert-butyl groups provide steric hindrance, enhancing the compound’s thermal stability and preventing aggregation.
Comparaison Avec Des Composés Similaires
Comparé à des composés similaires, 9,9’-(Sulfonylbis(4,1-phénylène))bis(3,6-di-tert-butyl-9H-carbazole) se distingue par sa combinaison unique de caractéristiques structurelles et de propriétés. Les composés similaires comprennent :
9,9’-(4,4’-Sulfonylbis(4,1-phénylène))bis(3,6-diméthoxy-9H-carbazole) : Ce composé présente des groupes méthoxy au lieu de groupes tert-butyle, ce qui entraîne des propriétés électroniques différentes.
4,4’-Bis(carbazol-9-yl)biphényle : Il manque le pont sulfonyle, ce qui entraîne des caractéristiques de transport de charge différentes.
2,6-Bis(3-(9H-carbazol-9-yl)phényl)pyridine : Il contient une unité pyridine, ce qui modifie son comportement électronique et chimique.
La combinaison unique du pont sulfonyle, des unités carbazole et des groupes tert-butyle dans le 9,9’-(Sulfonylbis(4,1-phénylène))bis(3,6-di-tert-butyl-9H-carbazole) lui confère une stabilité thermique et des capacités de transport de trous supérieures, ce qui le rend très précieux dans les applications de matériaux avancés.
Propriétés
Numéro CAS |
1396165-20-0 |
|---|---|
Formule moléculaire |
C52H56N2O2S |
Poids moléculaire |
773.1 g/mol |
Nom IUPAC |
3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]sulfonylphenyl]carbazole |
InChI |
InChI=1S/C52H56N2O2S/c1-49(2,3)33-13-25-45-41(29-33)42-30-34(50(4,5)6)14-26-46(42)53(45)37-17-21-39(22-18-37)57(55,56)40-23-19-38(20-24-40)54-47-27-15-35(51(7,8)9)31-43(47)44-32-36(52(10,11)12)16-28-48(44)54/h13-32H,1-12H3 |
Clé InChI |
BYVDHRISGUVOPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


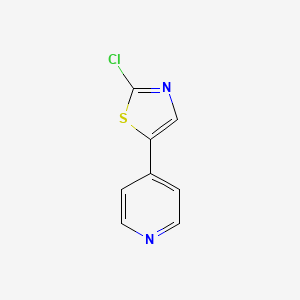
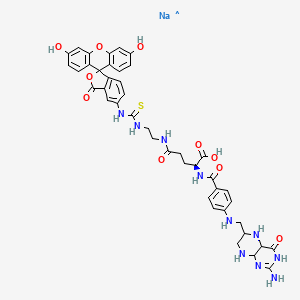
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
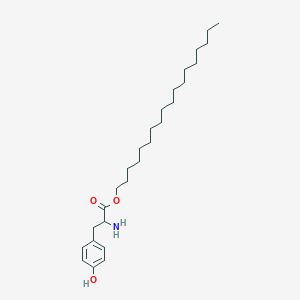
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
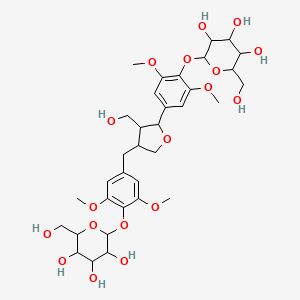
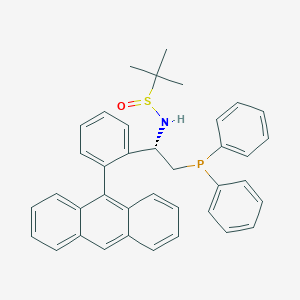
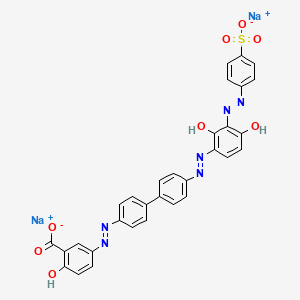

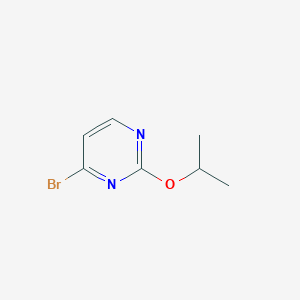
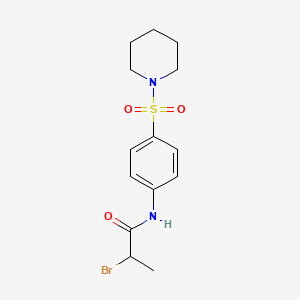
![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B12303127.png)

![2-[2,6-Bis[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoylamino]-6-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid](/img/structure/B12303137.png)
